12-Hydroxy Nevirapine 12-O-β-D-Glucuronide
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Overview
Description
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is formed through the glucuronidation of 12-Hydroxy Nevirapine, which is an oxidative metabolite of Nevirapine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide involves the glucuronidation of 12-Hydroxy Nevirapine. This reaction typically occurs in the liver, where 12-Hydroxy Nevirapine is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions include the presence of UDP-glucuronic acid and the enzyme, under physiological conditions.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its nature as a metabolite. it can be synthesized in vitro using liver microsomes or recombinant enzymes to facilitate the glucuronidation process .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not participate in many other types of chemical reactions.
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. Hydrolysis of the glucuronide can be achieved using acidic or enzymatic conditions .
Major Products Formed: The major product formed from the glucuronidation of 12-Hydroxy Nevirapine is this compound. Hydrolysis of this compound yields 12-Hydroxy Nevirapine and glucuronic acid .
Scientific Research Applications
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of Nevirapine. It helps in understanding the drug’s biotransformation and the role of glucuronidation in drug metabolism . Additionally, it is used in toxicological studies to assess the safety and efficacy of Nevirapine and its metabolites .
Mechanism of Action
The mechanism of action of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is related to its parent compound, Nevirapine. Nevirapine inhibits the reverse transcriptase enzyme of HIV-1, preventing the replication of the virus . The glucuronidation of 12-Hydroxy Nevirapine facilitates its excretion from the body, thereby reducing its toxicity and prolonging its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds:
- Nevirapine
- 12-Hydroxy Nevirapine
- Nevirapine Glucuronide
Uniqueness: 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is unique due to its specific formation through the glucuronidation of 12-Hydroxy Nevirapine. This process enhances the solubility and excretion of the compound, distinguishing it from its parent compound and other metabolites .
Properties
CAS No. |
245500-95-2 |
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Molecular Formula |
C21H22N4O8 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-7-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N4O8/c26-13-14(27)16(20(30)31)33-21(15(13)28)32-8-9-5-7-23-18-12(9)24-19(29)11-2-1-6-22-17(11)25(18)10-3-4-10/h1-2,5-7,10,13-16,21,26-28H,3-4,8H2,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1 |
InChI Key |
PHLQFYBPIPCHRK-KUSYAZKWSA-N |
Isomeric SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)COC5C(C(C(C(O5)C(=O)O)O)O)O |
Synonyms |
(11-Cyclopropyl-6,11-dihydro-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-4-yl)methyl β-D-Glucopyranosiduronic Acid_x000B_ |
Origin of Product |
United States |
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